molecular formula C7H14ClNO2 B1391491 trans-3-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 862401-49-8

trans-3-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B1391491
CAS No.: 862401-49-8
M. Wt: 179.64 g/mol
InChI Key: BOUHXQPJYJANEO-KGZKBUQUSA-N
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Description

trans-3-Aminocyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H13NO2·HCl and a molecular weight of 179.64 g/mol . It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group in a trans configuration on the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 3-cyanocyclohexene followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step. The hydrolysis step may involve the use of aqueous acid or base under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: hydrogenation, hydrolysis, and acidification. Industrial reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Aminocyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclohexane derivatives

Scientific Research Applications

Chemistry: In chemistry, trans-3-Aminocyclohexanecarboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • cis-3-Aminocyclohexanecarboxylic acid
  • trans-4-Aminocyclohexanecarboxylic acid
  • cis-4-Aminocyclohexanecarboxylic acid

Comparison: trans-3-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its trans configuration, which affects its chemical reactivity and biological activity. Compared to its cis isomers, the trans configuration can lead to different spatial arrangements and interactions with other molecules. This uniqueness makes it valuable for specific applications where the trans configuration is advantageous.

Properties

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHXQPJYJANEO-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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